N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
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Description
The compound contains several functional groups including a carbamoyl group, a thiazole ring, and a difluorophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the thiazole ring and the carbamoyl group. The difluorophenyl group could participate in π-stacking interactions, which could influence the compound’s solid-state structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the carbamoyl group could react with amines to form ureas . The thiazole ring could potentially be functionalized through electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the carbamoyl group could form hydrogen bonds, influencing the compound’s solubility and reactivity . The difluorophenyl group could influence the compound’s electronic properties .Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biological targets due to their versatile nature . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interactions with biological targets.
Biochemical Pathways
Thiazole compounds are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole compounds could influence their stability and efficacy in different environments .
properties
IUPAC Name |
N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c1-17(2,3)15(24)22-16-21-10(9-25-16)7-14(23)20-8-11-12(18)5-4-6-13(11)19/h4-6,9H,7-8H2,1-3H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFNUHTZPBRIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126334 |
Source
|
Record name | N-[(2,6-Difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-thiazoleacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
923121-43-1 |
Source
|
Record name | N-[(2,6-Difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-thiazoleacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923121-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,6-Difluorophenyl)methyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-thiazoleacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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